Hexenediol
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Overview
Description
Hexenediol, specifically 1,2-hexanediol and 1,6-hexanediol, are organic compounds belonging to the family of diols or glycols. These compounds contain two hydroxyl groups (-OH) and six carbon atoms. They are versatile chemicals used in various applications, including cosmetics, industrial processes, and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Hexanediol can be synthesized by the hydration of 1-hexene using hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . Another method involves the hydrogenation of specific aldehydes or ketones .
1,6-Hexanediol is typically prepared by the hydrogenation of adipic acid or its esters . Laboratory preparation can also be achieved by reducing adipates with lithium aluminium hydride, although this method is impractical on a commercial scale .
Industrial Production Methods: The industrial production of 1,2-hexanediol involves the oxidation of 1-hexene with hydrogen peroxide in the presence of a catalyst . For 1,6-hexanediol, the hydrogenation of adipic acid or its esters is the preferred method .
Chemical Reactions Analysis
Types of Reactions: Hexenediol undergoes typical chemical reactions of alcohols, including:
Oxidation: 1,6-Hexanediol can be oxidized with pyridinium chlorochromate to give adipaldehyde.
Dehydration: Dehydration of 1,6-hexanediol produces oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: These reactions are common for compounds containing hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, pyridinium chlorochromate
Reducing Agents: Lithium aluminium hydride.
Catalysts: Specific iron salts for oxidation reactions.
Major Products:
Adipaldehyde: From oxidation of 1,6-hexanediol.
Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: From dehydration of 1,6-hexanediol.
Scientific Research Applications
Hexenediol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and cosurfactant in various chemical formulations.
Biology: Employed in the study of biomolecular condensates and higher-order chromatin organization.
Medicine: Acts as a humectant and emollient in skincare products, providing long-lasting hydration and enhancing the effectiveness of preservatives
Mechanism of Action
Hexenediol exerts its effects through its hydroxyl groups, which participate in various chemical reactions. In biological systems, it can disrupt weak hydrophobic protein-protein or protein-RNA interactions, affecting the material properties of biomolecular condensates . It also enhances the antimicrobial activity of preservatives in cosmetic formulations .
Comparison with Similar Compounds
Hexenediol can be compared to other diols such as pentylene glycol and caprylyl glycol:
Pentylene Glycol: Contains five carbon atoms and is also used as a humectant and solvent.
Caprylyl Glycol: Contains eight carbon atoms and serves similar functions in skincare products.
Uniqueness: this compound’s unique combination of properties, including its ability to act as a humectant, emollient, and solvent, makes it a valuable ingredient in various applications. Its effectiveness in enhancing the antimicrobial activity of preservatives and its role in studying biomolecular condensates further highlight its versatility .
Properties
CAS No. |
37234-87-0 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-1-ene-1,1-diol |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h5,7-8H,2-4H2,1H3 |
InChI Key |
XRVUFNZZLJWIBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(O)O |
Origin of Product |
United States |
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